molecular formula C8H7FN2O4 B14402156 1-(2-Fluoroethyl)-2,4-dinitrobenzene CAS No. 87902-03-2

1-(2-Fluoroethyl)-2,4-dinitrobenzene

Cat. No.: B14402156
CAS No.: 87902-03-2
M. Wt: 214.15 g/mol
InChI Key: PCAFYFLFAIGWCA-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a fluoroethyl group and two nitro groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-2,4-dinitrobenzene typically involves the introduction of a fluoroethyl group to a dinitrobenzene precursor. One common method is the nucleophilic substitution reaction where 2,4-dinitrochlorobenzene reacts with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1-(2-fluoroethyl)-2,4-diaminobenzene .

Scientific Research Applications

1-(2-Fluoroethyl)-2,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-2,4-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. This can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The fluoroethyl group may also participate in interactions with biological macromolecules, affecting their function .

Comparison with Similar Compounds

1-(2-Fluoroethyl)-2,4-dinitrobenzene can be compared with other nitrobenzene derivatives such as:

The presence of both the fluoroethyl group and two nitro groups in this compound makes it unique and valuable for specific applications where these functional groups are advantageous.

Properties

CAS No.

87902-03-2

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

1-(2-fluoroethyl)-2,4-dinitrobenzene

InChI

InChI=1S/C8H7FN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2

InChI Key

PCAFYFLFAIGWCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCF

Origin of Product

United States

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